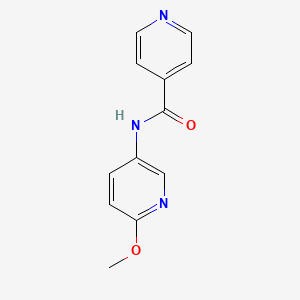

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide

Description

Significance of Pyridine (B92270) Carboxamide Scaffolds in Molecular Design

The pyridine carboxamide scaffold is a privileged structure in molecular design and drug discovery, valued for its versatile physicochemical properties and its ability to engage in various biological interactions. Pyridine, a six-membered heteroaromatic ring, is a fundamental component of numerous natural products, including vitamins and alkaloids, and its derivatives are integral to a wide array of pharmaceutical agents. The incorporation of a pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds due to its polar and ionizable nature.

The carboxamide group is another critical functionality, present in many pharmacologically active compounds. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The combination of a pyridine ring and a carboxamide group creates a scaffold with a rich potential for diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netdntb.gov.uanih.gov The adaptability of the pyridine carboxamide structure allows for extensive chemical modifications, enabling the fine-tuning of its biological activity, metabolic stability, and pharmacokinetic profile.

Structural Classification and Relational Analogues

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide can be classified as an N-substituted pyridine carboxamide. This classification is based on the substitution of a hydrogen atom on the nitrogen of the carboxamide group with a 6-methoxypyridin-3-yl group. The broader class of pyridine carboxamides can be categorized based on the substitution pattern on both the pyridine ring of the carboxamide and the N-substituent.

Relational analogues of this compound share the core pyridine carboxamide structure but differ in the nature and position of their substituents. These analogues are of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of a lead compound.

Table 1: Structural Classification of Selected Pyridine Carboxamide Analogues

| Analogue Name | Structural Features | Potential Therapeutic Area |

| Isoniazid (B1672263) | Unsubstituted pyridine-4-carboxamide with a hydrazine (B178648) group | Antitubercular |

| Ethionamide | 2-ethylpyridine-4-carbothioamide | Antitubercular |

| Picolinamide | Isomer with the carboxamide group at the 2-position of the pyridine ring. nih.gov | General intermediate |

| Nicotinamide | Isomer with the carboxamide group at the 3-position of the pyridine ring | Vitamin B3, various therapeutic applications |

| MMV687254 | A pyridine carboxamide derivative identified as an antitubercular agent. nih.gov | Antitubercular |

Historical Context of Research on Related N-Substituted Pyridine Carboxamides

The history of research on pyridine derivatives dates back to the 19th century, with the first isolation of a pyridine base, picoline, by Anderson in 1846. researchgate.net The structural similarity of pyridine to benzene (B151609) was later established, paving the way for the synthesis and investigation of a vast number of pyridine-containing compounds. researchgate.net

A pivotal moment in the history of N-substituted pyridine carboxamides in medicinal chemistry was the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide), a simple derivative of pyridine-4-carboxylic acid, in the mid-20th century. This discovery spurred extensive research into other pyridine carboxamide derivatives as potential treatments for tuberculosis and other infectious diseases.

In subsequent decades, the scope of research on N-substituted pyridine carboxamides has expanded significantly. Scientists have explored their potential as anticancer agents, kinase inhibitors, and modulators of various biological pathways. The development of new synthetic methodologies has allowed for the creation of increasingly complex and diverse libraries of these compounds for high-throughput screening and drug discovery programs. This ongoing research continues to uncover new therapeutic applications for this versatile class of molecules.

Table 2: Timeline of Key Developments in Pyridine Carboxamide Research

| Era | Key Development | Significance |

| Mid-19th Century | Isolation of picoline, a simple pyridine derivative. researchgate.net | Marked the beginning of the study of pyridine compounds. |

| Early 20th Century | Synthesis and characterization of various pyridine derivatives. | Laid the groundwork for future medicinal chemistry applications. |

| Mid-20th Century | Discovery of the antitubercular properties of isoniazid. | Established pyridine carboxamides as a critical class of therapeutic agents. |

| Late 20th Century - Present | Exploration of pyridine carboxamides for a wide range of therapeutic targets, including cancer and inflammatory diseases. | Diversification of the therapeutic potential of the pyridine carboxamide scaffold. |

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZBSOABMMIATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to Amide Bond Formation in Pyridine (B92270) Systems

The formation of the amide bond between the 6-methoxypyridin-3-amine and pyridine-4-carboxylic acid moieties is a critical step in the synthesis of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide. The selection of appropriate coupling reagents and reaction conditions is paramount to achieving high yields and purity.

Coupling Reagents and Reaction Conditions (e.g., DCC, EDC, T3P)

A variety of coupling reagents are available for facilitating amide bond formation, each with distinct advantages and considerations.

Carbodiimides (DCC and EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used reagents for amide synthesis. peptide.comuni-kiel.de DCC is effective, but a significant drawback is the formation of a dicyclohexylurea byproduct that is often difficult to remove from the reaction mixture due to its low solubility in common organic solvents. peptide.comcbijournal.com EDC, on the other hand, produces a water-soluble urea (B33335) byproduct, simplifying the purification process through aqueous extraction. peptide.comanalis.com.my The use of EDC in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) can enhance reaction rates and minimize side reactions. nih.govresearchgate.net For the synthesis of amide derivatives from electron-deficient amines, a protocol utilizing EDC and a catalytic amount of HOBt in the presence of 4-(dimethylamino)pyridine (DMAP) has been shown to be effective. nih.gov

Propanephosphonic Acid Anhydride (T3P®): T3P® has emerged as a powerful coupling reagent, particularly for reactions involving substrates prone to racemization. nih.govorganic-chemistry.orgacs.org It offers several advantages, including the formation of water-soluble byproducts that are easily removed, making it a safe and efficient option. researchgate.net When used in conjunction with pyridine, T3P® has been demonstrated to minimize epimerization at the alpha carbon of carboxylic acids. researchgate.net This combination provides a mild and robust method for the coupling of various carboxylic acids and amines, including less nucleophilic anilines, resulting in high yields of the desired amides. nih.govacs.org

The following table summarizes the key features of these common coupling reagents: Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Advantages | Disadvantages |

|---|---|---|

| DCC | Effective and relatively inexpensive | Forms an insoluble urea byproduct, making purification difficult peptide.comcbijournal.com |

| EDC | Forms a water-soluble urea byproduct, simplifying purification peptide.comanalis.com.my | Can be more expensive than DCC |

| T3P® | Mild reaction conditions, high yields, water-soluble byproducts, minimizes racemization nih.govorganic-chemistry.orgacs.orgresearchgate.net | May be more costly than carbodiimides |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. mdpi.com This technology has been successfully applied to the synthesis of various pyridine derivatives. organic-chemistry.orgresearchgate.netbeilstein-journals.org For instance, the Bohlmann-Rahtz pyridine synthesis, a method for preparing tri- or tetrasubstituted pyridines, has been adapted to a one-pot, microwave-assisted procedure, drastically reducing reaction times from hours or days to minutes. organic-chemistry.orgresearchgate.net Microwave irradiation has also been employed in the synthesis of pyridothiazepines and other heterocyclic systems containing a pyridine ring, often leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net These protocols highlight the potential for microwave technology to streamline the synthesis of this compound and its analogues. nih.govnih.gov

Precursor Synthesis and Functional Group Interconversions of Pyridyl-3-amines and Pyridine-4-carboxylic Acid Derivatives

The synthesis of this compound relies on the availability of its two key precursors: 6-methoxypyridin-3-amine and a pyridine-4-carboxylic acid derivative.

6-methoxypyridin-3-amine: This precursor, also known as 5-amino-2-methoxypyridine, is a commercially available compound. cymitquimica.commatrix-fine-chemicals.com Synthetically, it can be prepared through various routes. One common method involves the nitration of 2-amino-6-methoxypyridine (B105723) followed by reduction of the nitro group. google.com Another approach involves the amination of 6-methoxy-3-nitropyridine. google.com Functional group interconversions on the pyridyl-3-amine scaffold can provide access to a range of derivatives. For example, the amino group can be transformed into various other functional groups, or the methoxy (B1213986) group can be cleaved to the corresponding pyridone.

Pyridine-4-carboxylic Acid Derivatives: Pyridine-4-carboxylic acid, also known as isonicotinic acid, is a key building block. wikipedia.org It can be synthesized on a commercial scale by the ammoxidation of 4-picoline (4-methylpyridine), followed by hydrolysis of the resulting nitrile. wikipedia.org Oxidation of 4-picoline with nitric acid is another viable method. wikipedia.orggoogle.com The carboxylic acid can be activated for amide coupling by converting it to an acid chloride, an ester, or by using the coupling reagents discussed in section 2.1.1. sigmaaldrich.com Recent advancements have also demonstrated the C4-selective carboxylation of pyridines using CO2, offering a direct route to isonicotinic acid derivatives. chemistryviews.org

Derivatization Strategies for Structural Diversification

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogues with diverse properties.

Modification of the Pyridine-4-carboxamide Moiety

The pyridine-4-carboxamide portion of the molecule presents several opportunities for derivatization. The pyridine ring itself is an electron-deficient aromatic system, which influences its reactivity. nih.gov The carboxamide linkage can potentially be hydrolyzed under acidic or basic conditions to regenerate the parent amine and carboxylic acid. Furthermore, the nitrogen atom of the pyridine ring can be quaternized or oxidized. The aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. The carboxylic acid group of pyridine-4-carboxylic acid can be derivatized into a wide range of functional groups, such as esters, thioamides, and triazoles, prior to the amide coupling step, leading to a diverse set of final products. sigmaaldrich.com

Modifications on the 6-methoxypyridin-3-yl Moiety (e.g., Substitution, Ring Modifications)

The 6-methoxypyridin-3-yl moiety also provides avenues for structural diversification. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring. The positions ortho and para to the amino/amido group and ortho to the methoxy group are potential sites for substitution. A key strategy for functionalization is the conversion of the pyridine ring to a pyridylboronic acid, such as (6-methoxypyridin-3-yl)boronic acid. cymitquimica.com This intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. The methoxy group can also be a site for modification; for example, it can be demethylated to the corresponding hydroxypyridine, which can then be further functionalized.

The following table lists the chemical compounds mentioned in this article: Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-methoxypyridin-3-amine |

| Pyridine-4-carboxylic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Propanephosphonic Acid Anhydride (T3P®) |

| 1-hydroxybenzotriazole (HOBt) |

| 4-(dimethylamino)pyridine (DMAP) |

| 2-amino-6-methoxypyridine |

| 6-methoxy-3-nitropyridine |

| 4-picoline |

Green Chemistry Principles in Synthesis of Pyridine-Carboxamide Analogues

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of pyridine-carboxamide analogues, including this compound. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. Key areas of focus include the use of environmentally benign solvents, development of efficient catalytic systems, and the application of energy-efficient reaction conditions.

A significant advancement in the green synthesis of pyridine derivatives is the use of microwave irradiation. organic-chemistry.orgacs.org This technique often leads to dramatically reduced reaction times, increased product yields, and can enable solvent-free reactions, thereby reducing waste. organic-chemistry.orgnih.gov For instance, the one-pot, multi-component synthesis of functionalized pyridines has been shown to be highly efficient under microwave-assisted conditions, often providing excellent yields in minutes compared to hours required for conventional heating methods. acs.orgmdpi.com

The choice of solvent is another critical aspect of green synthesis. Traditional methods for amide bond formation frequently employ hazardous solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF). ucl.ac.uk Green chemistry encourages the replacement of these with safer alternatives. Research has demonstrated successful amination of halogenated pyridines using water as a solvent, which is an environmentally benign and cost-effective option. nih.gov Similarly, solvent-free conditions, often coupled with microwave assistance, represent an ideal green alternative. organic-chemistry.orgnih.gov

Catalysis plays a pivotal role in developing sustainable synthetic routes. scispace.comresearchgate.net The formation of the amide bond in pyridine-carboxamides traditionally relies on stoichiometric coupling reagents, which generate significant amounts of waste. ucl.ac.uknih.gov Green approaches focus on catalytic methods that are more atom-economical. Boronic acids and borane-pyridine complexes have emerged as effective catalysts for direct amidation, proceeding under milder conditions and reducing the formation of byproducts. mdpi.comsciepub.com Furthermore, biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and environmentally friendly method for amide bond formation under anhydrous conditions. nih.gov Heterogeneous catalysts are also gaining attention as they can be easily recovered and recycled, simplifying product purification and reducing waste. google.com

The table below summarizes and compares different synthetic methodologies for pyridine and carboxamide synthesis, highlighting the advantages of green chemistry approaches.

| Methodology | Reagents/Catalysts | Solvent | Conditions | Key Advantages | Yield |

| Traditional Amidation | Stoichiometric coupling reagents (e.g., EDC, HATU), Thionyl chloride | Dichloromethane (CH2Cl2), Dimethylformamide (DMF) | Conventional Heating | Well-established | Variable |

| Microwave-Assisted Synthesis | Lewis acids (e.g., ZnCl2, BF3·Et2O) | Ethanol or Solvent-free | Microwave Irradiation (120-170°C, 10-20 min) | Rapid reaction times, high yields, energy efficiency. organic-chemistry.orgmdpi.com | Up to 98% organic-chemistry.org |

| Catalytic Direct Amidation | Boric acid, Borane-pyridine | Toluene, or greener solvents | Reflux | Avoids stoichiometric waste, milder conditions. sciepub.com | High |

| Biocatalytic Amidation | Lipases (e.g., Candida antarctica lipase B) | Anhydrous organic media | Mild (e.g., room temp.) | High selectivity, environmentally benign, biodegradable catalyst. nih.gov | High |

| Aqueous Phase Synthesis | Base-promoted (e.g., NaOH) | Water | Heating | Avoids hazardous organic solvents, cost-effective. nih.gov | Moderate to Excellent |

The adoption of these green chemistry principles not only mitigates the environmental impact of producing pyridine-carboxamide analogues but also often leads to more efficient, safer, and cost-effective synthetic processes. google.com The continuous development of innovative catalysts, reaction media, and energy sources is crucial for the future of sustainable pharmaceutical manufacturing. ijarsct.co.in

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Investigations (e.g., DFT, B3LYP/6-311++G (d,p))

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to analyze the fundamental properties of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide. A common approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set, which provides a robust balance of accuracy and computational efficiency for organic molecules.

The electronic structure of this compound has been characterized to understand its reactivity and stability. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in this analysis. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For this compound, the HOMO-LUMO gap has been calculated to be approximately 5.07 eV, indicating a high degree of stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, the red-colored regions, indicating negative potential, are concentrated around the electronegative oxygen and nitrogen atoms. These areas represent likely sites for electrophilic attack. Conversely, blue-colored regions of positive potential are found around the hydrogen atoms, marking them as potential sites for nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological targets.

While Fukui functions are powerful descriptors for predicting regioselectivity in chemical reactions, specific studies detailing their calculation for this compound were not available in the reviewed literature.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.53 eV |

| LUMO Energy | -1.46 eV |

| HOMO-LUMO Energy Gap | 5.07 eV |

Detailed studies focusing on the comprehensive conformational analysis or molecular dynamics simulations of this compound are not extensively documented in the available scientific literature. Such studies would be beneficial for understanding the molecule's flexibility and the range of shapes it can adopt in different environments, which is crucial for its interaction with biological systems.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking studies have been performed to explore its potential interactions with protein targets.

Docking simulations of this compound into the active site of the c-Met kinase protein (PDB ID: 3JCR) have been conducted. These simulations predict the most stable binding pose of the molecule within the protein's binding pocket and estimate the binding affinity. The calculated binding energy for this interaction was found to be -7.0 kcal/mol, suggesting a favorable and stable binding interaction.

The analysis of the docked pose reveals specific interactions between the ligand and the amino acid residues of the protein. The pyridine (B92270) nitrogen of the N-(6-methoxypyridin-3-yl) moiety is predicted to form a hydrogen bond with the backbone of the GLY153 residue. Additionally, several hydrophobic interactions contribute to the stability of the complex, involving residues such as SER83, LEU84, GLN85, and ILE152. These key interactions anchor the molecule within the binding site and are critical for its inhibitory potential.

Table 2: Molecular Docking Results of this compound with c-Met Kinase (3JCR)

| Parameter | Details |

| Protein Target | c-Met Kinase |

| PDB ID | 3JCR |

| Binding Energy | -7.0 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bonding | GLY153 |

| Hydrophobic Interactions | SER83, LEU84, GLN85, ILE152 |

Pharmacophore Modeling and Virtual Screening Applications

At present, there is a lack of published research detailing the use of this compound in the development of pharmacophore models or its application in virtual screening campaigns. Such studies would involve identifying the essential chemical features of the molecule responsible for its biological activity and using this model to search large compound libraries for other potential active molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Effects on Biological Activity

The addition or modification of functional groups on a core scaffold is a fundamental strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

The two pyridine (B92270) rings in the structure serve as key recognition elements and platforms for substitution. The nature and position of substituents can drastically alter the electronic distribution, hydrophobicity, and steric profile of the molecule, thereby influencing its binding affinity to a target protein.

Research on analogous pyridine derivatives has shown that their biological activity is highly dependent on the substitution pattern. mdpi.com For instance, the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) has been found to enhance the antiproliferative activity of some pyridine derivatives, whereas the introduction of halogen atoms or other bulky groups can lead to a decrease in activity. nih.gov The electron-donating nature of the existing 6-methoxy group on one of the pyridine rings likely plays a significant role in the molecule's baseline activity. Further modifications, such as adding electron-withdrawing groups (e.g., nitro, cyano) or halogens (e.g., F, Cl, Br) to either ring, could fine-tune electronic properties and introduce new interaction points, such as halogen bonds. mdpi.com

The position of these substituents is also critical. The nitrogen atom in the pyridine ring makes the adjacent carbon atoms (positions 2 and 6) electron-deficient, which can influence reactivity and intermolecular interactions. ijnrd.org Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, for example, demonstrated that the electronic properties of substituents on an attached phenyl ring significantly affected inhibitory activity against the FOXM1 protein. mdpi.com

Table 1: Influence of Aromatic Ring Substituents on Biological Activity in Analogous Pyridine Derivatives

| Substituent Type | Position on Ring | General Effect on Activity (Observed in Analogous Series) | Potential Rationale |

|---|---|---|---|

| Electron-Donating Groups (-OCH3, -CH3) | Para- (4-) or Ortho- (2-) | Often increases activity | Enhances electron density of the ring system, potentially improving π-π stacking or cation-π interactions. |

| Electron-Withdrawing Groups (-NO2, -CN) | Meta- (3-) or Para- (4-) | Variable; can increase or decrease activity depending on the target | Alters hydrogen bonding capacity and dipole moment; can be crucial for binding to specific residues. mdpi.com |

| Halogens (-F, -Cl) | Any | Highly variable; can increase affinity through halogen bonding or decrease it due to steric hindrance. | Modulates lipophilicity and can form specific halogen bonds with the target protein. |

| Bulky Groups (e.g., tert-butyl) | Any | Often decreases activity | Can cause steric clashes within the binding site, preventing optimal orientation. nih.gov |

The amide linker is a crucial structural element, providing rigidity and defining the spatial relationship between the two pyridine rings. Its N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor, both of which are critical for molecular recognition.

Modifying this linker can have profound effects. For example, replacing an amino linker with an amide group in one series of pyridine derivatives led to a significant shift in enzyme selectivity, reducing inhibition of acetylcholinesterase (AChE) while preserving activity against butyrylcholinesterase (BChE). mdpi.com This highlights the linker's role in orienting the pharmacophoric elements for specific target interactions. mdpi.com

A more dramatic modification is the replacement of the carboxamide with a thiocarboxamide (-C(S)NH-). In a study of pyridine-based compounds with antiplasmodial activity, converting a carboxamide to its thiocarboxamide analogue resulted in a greater than 350-fold increase in potency. nih.gov This significant enhancement is attributed to the different electronic and hydrogen-bonding properties of the thioamide group. N-alkylation (e.g., replacing N-H with N-CH3) is another common strategy, which removes a hydrogen bond donor site but can improve cell permeability and metabolic stability.

Stereochemical Influence on Molecular Recognition and Biological Activity

While N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide does not possess a chiral center, its biological activity is still governed by its three-dimensional shape and conformational preferences. The key stereochemical feature is the relative orientation of the two pyridine rings, which is determined by the rotation around the single bonds adjacent to the amide linker.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties. nih.gov These techniques involve replacing a core structural motif or a specific functional group with another that is structurally different but retains similar biological activity.

For this compound, several bioisosteric modifications could be envisioned to enhance its drug-like properties.

Pyridine Ring Replacement: One or both of the pyridine rings could be replaced by other five- or six-membered heterocycles such as pyrimidine, pyrazine, thiazole, or oxadiazole. This can alter the hydrogen bonding pattern, dipole moment, and metabolic stability of the compound. Designing novel benzamides using bioisosterism has led to the discovery of potent pesticidal agents. nih.gov

Methoxy Group Replacement: The methoxy group could be replaced with other bioisosteres to modulate potency or physicochemical properties. For example, a hydroxyl group (-OH) could introduce a new hydrogen bonding site, while a difluoromethyl group (-CF2H) could act as a metabolically stable mimic of a hydroxyl or methoxy group.

Amide Linker Bioisosteres: The amide bond itself can be replaced to improve metabolic stability or alter conformation. Common replacements include reverse amides, esters, or stable isosteres like 1,2,4-oxadiazoles or tetrazoles.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Pyridine | Pyrimidine, Thiazole, Phenyl, Pyrazole | Modify H-bonding vectors, improve metabolic stability, alter solubility, explore new intellectual property. |

| -OCH3 (Methoxy) | -OH, -CH3, -NH2, -CF3, -OCF3 | Modulate electronics, lipophilicity, and metabolic stability; introduce new H-bonding sites. |

| -C(O)NH- (Amide) | -C(S)NH- (Thioamide), 1,2,4-Oxadiazole, -CH2NH- | Improve metabolic stability against amidases, alter H-bonding capacity, change conformational rigidity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of analogs based on the this compound scaffold, a QSAR model could be developed to guide the design of more potent molecules.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure and properties. Based on studies of similar heterocyclic compounds, these would likely include:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational indices, often derived from Comparative Molecular Field Analysis (CoMFA). researchgate.netrsc.org

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and shape, such as the Wiener index. nih.gov

Once calculated, these descriptors are used in statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. nih.gov Such models can identify the key molecular properties that drive biological activity and can be used to predict the potency of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts. rsc.org

Table 3: Common Descriptors Used in QSAR Studies of Heterocyclic Amides

| Descriptor Class | Specific Example(s) | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Describes a molecule's ability to participate in electronic and polar interactions. nih.gov |

| Steric (3D) | CoMFA/CoMSIA fields, van der Waals volume | Quantifies the size and shape of the molecule, identifying regions where bulk is favored or disfavored. researchgate.netnih.gov |

| Hydrophobic | LogP, Hydrophobic fields | Measures the lipophilicity, which influences membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index, Randić Connectivity Index | Encodes information about the size, shape, and degree of branching in a molecule. nih.gov |

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

Comprehensive searches of scientific databases and publicly available literature have revealed a significant lack of specific preclinical data for the chemical compound This compound . Despite its defined chemical structure, detailed research findings regarding its biological activity, mechanism of action, and application in various research models are not present in the accessible scientific domain.

Consequently, it is not possible to provide a detailed article on the preclinical investigative modalities and research model applications for this specific compound as requested. The creation of content for the specified sections—including in vitro efficacy studies, in vivo proof-of-concept studies, and the development of assays for compound evaluation—would require speculative information, which falls outside the scope of scientifically accurate reporting.

There is no available information to populate the requested subsections:

Preclinical Investigative Modalities and Research Model Applications

Development of In Vitro and In Vivo Assays for Compound Evaluation:There are no reports on the development or validation of specific assays for evaluating N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide.

Until research featuring this compound is published, a detailed and accurate article according to the requested specifications cannot be constructed.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide, ¹H and ¹³C NMR would provide definitive confirmation of its constitution by mapping the hydrogen and carbon framework.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the two pyridine (B92270) rings, the amide (N-H) proton, and the methoxy (B1213986) (-OCH₃) group are anticipated. The methoxy protons would likely appear as a sharp singlet, while the aromatic protons on the pyridine rings would present as a series of doublets and doublets of doublets, with chemical shifts and coupling constants characteristic of their substitution pattern. The amide proton is expected to be a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | ~165 |

| Pyridine (Cα to N) | 8.7-8.9 (d) | ~150 |

| Pyridine (Cβ to N) | 7.7-7.9 (d) | ~122 |

| Methoxy-Pyridine (C2) | 8.3-8.5 (d) | ~145 |

| Methoxy-Pyridine (C4) | 7.9-8.1 (dd) | ~138 |

| Methoxy-Pyridine (C5) | 6.8-7.0 (d) | ~111 |

| Methoxy-Pyridine (C6) | - | ~163 |

| Amide (N-H) | 9.5-10.5 (s, br) | - |

| Methoxy (-OCH₃) | 3.9-4.1 (s) | ~54 |

Note: Predicted values are based on standard additive models and data from similar structures. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS, Q-TOF)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₁₂H₁₁N₃O₂), allowing for the unambiguous confirmation of its molecular formula.

Under techniques like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of this parent ion. The most common fragmentation pathway for amides is the cleavage of the amide (N-CO) bond. nih.govunl.ptrsc.org This would lead to two primary fragment ions: one corresponding to the pyridine-4-carbonyl moiety and the other to the 6-methoxypyridin-3-amine portion. Further fragmentation of the pyridine and methoxypyridine rings would also be expected. nih.govacs.orgrsc.org The fragmentation of the methoxy group, often seen as the loss of a methyl radical (·CH₃) or formaldehyde (CH₂O), is a known pathway for anisole-type structures. miamioh.eduosti.govresearchgate.netiaea.orgchegg.com

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

| [M+H]⁺ | C₁₂H₁₂N₃O₂⁺ | 230.0924 | Protonated molecular ion |

| Fragment 1 | C₆H₅N₂O⁺ | 121.0396 | Pyridine-4-carbonyl cation |

| Fragment 2 | C₆H₈N₂O⁺ | 124.0631 | 6-methoxypyridin-3-amine cation |

| Fragment 3 | C₅H₄N⁺ | 78.0344 | Pyridine ring fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). Additionally, characteristic vibrations for the C-O-C stretch of the methoxy group and various C=C and C=N stretching modes within the aromatic pyridine rings would be observed.

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3250-3400 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methoxy C-H | C-H Stretch | 2850-2950 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650-1680 |

| Pyridine Rings | C=C / C=N Stretch | 1400-1600 |

| Secondary Amide | N-H Bend (Amide II) | 1510-1550 |

| Methoxy Ether | C-O-C Asymmetric Stretch | 1230-1270 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal packing would be dictated by non-covalent intermolecular interactions. The most significant interaction is expected to be hydrogen bonding involving the amide N-H group as a donor and a suitable acceptor, such as the nitrogen atom of a neighboring pyridine ring or the oxygen atom of a carbonyl group. This typically leads to the formation of supramolecular chains or networks. iucr.orgnih.gov Furthermore, π-π stacking interactions between the electron-deficient pyridine rings are also highly probable, contributing to the stability of the crystal lattice.

Table 4: Potential Supramolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | Amide N-H | Pyridine N or Carbonyl O | Formation of chains or dimers, stabilizing the crystal structure. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel-displaced or T-shaped interactions between aromatic rings. |

| C-H···O/N Interactions | Aromatic C-H | Carbonyl O or Pyridine N | Weaker hydrogen bonds that contribute to overall packing efficiency. |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can dissect the contributions of different types of atomic contacts. For this compound, a Hirshfeld analysis would quantify the percentage of the surface involved in various interactions, such as H···H, C···H, O···H, and N···H contacts. In related molecular crystals, H···H contacts often make up the largest percentage of the surface area, while specific interactions like hydrogen bonds (O···H, N···H) appear as distinct features on the 2D fingerprint plots. nih.govnih.goviucr.orgresearchgate.netresearchgate.net

Table 5: Illustrative Example of Hirshfeld Surface Contact Percentages for a Similar Heterocyclic Amide iucr.org

| Contact Type | Typical Percentage Contribution | Significance |

| H···H | 40-50% | Represents van der Waals forces and non-specific contacts. |

| C···H / H···C | 20-25% | Indicates C-H···π interactions and general packing. |

| O···H / H···O | 10-15% | Highlights hydrogen bonding involving oxygen. |

| N···H / H···N | 10-15% | Highlights hydrogen bonding involving nitrogen. |

Note: This data is from a related but different molecule, N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, and serves only to illustrate the typical output of a Hirshfeld analysis.

Future Research Directions and Translational Potential

Rational Design of Next-Generation Analogues

The rational design of new analogues based on the N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide scaffold is a primary avenue for future research. The goal is to systematically modify the core structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are central to this effort, guiding the modification of specific parts of the molecule. nih.govnih.gov

Key strategies for analogue design include:

Modification of the Pyridine (B92270) Rings: Introducing various substituents on either the 6-methoxypyridine or the pyridine-4-carboxamide ring can modulate electronic properties and steric interactions with a biological target. For instance, altering the position of the nitrogen atom within the pyridine ring has been shown to be critical for biological activity in similar compounds. nih.gov

Amide Bond Replacement: The central amide linkage can be replaced with bioisosteres to improve metabolic stability or alter conformational rigidity.

Scaffold Hopping: Replacing one of the heterocyclic rings with a different aromatic system, a strategy that has proven effective for developing novel kinase inhibitors, could lead to new chemical entities with improved properties. nih.gov The introduction of amides and aromatic heterocycles is a known strategy to improve ligand affinity with receptors. nih.gov

Table 1: Strategies for Rational Analogue Design

| Molecular Section | Modification Strategy | Desired Improvement | Rationale |

|---|---|---|---|

| 6-Methoxypyridine Ring | Substitution at positions 2, 4, 5 | Potency, Selectivity, ADME | To probe interactions with target binding pockets and improve physicochemical properties. |

| Pyridine-4-carboxamide | Isosteric replacement (e.g., pyrimidine, pyrazine) | Potency, Novelty (IP) | To explore the importance of the nitrogen position for target engagement. nih.gov |

| Amide Linker | Replacement with bioisosteres (e.g., ester, reverse amide) | Metabolic Stability | To reduce susceptibility to amidase-mediated hydrolysis. |

Development of Novel Synthetic Routes

While the synthesis of this compound can be achieved through standard amide coupling reactions between 6-methoxypyridin-3-amine and an activated derivative of pyridine-4-carboxylic acid, future research should focus on developing more efficient, scalable, and sustainable synthetic methods.

Modern synthetic chemistry offers several promising approaches:

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis. beilstein-journals.org

Mechanochemistry: Solvent-free or low-solvent reactions using ball-milling can reduce environmental impact and reaction times, aligning with the principles of green chemistry. mdpi.com This method has been successfully applied to the synthesis of related quinazolinone–pyridine hybrids. mdpi.com

Catalytic Innovations: Exploring novel catalysts for the amide bond formation could lower the energy requirements and reduce the need for stoichiometric activating agents, thereby minimizing waste.

Table 2: Comparison of Synthetic Routes

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Synthesis | Batch reaction using coupling reagents (e.g., EDC, DCC) and an organic solvent. | Well-established, versatile. | Use of hazardous reagents, solvent waste, potential for side reactions. |

| Flow Chemistry | Continuous reaction in a microreactor system. beilstein-journals.org | High yield, improved safety, easy scale-up, precise control. | Requires specialized equipment, potential for channel clogging. |

| Mechanosynthesis | Grinding reactants together, often with a catalytic amount of liquid. mdpi.com | Reduced solvent use, shorter reaction times, energy efficient. | Scalability can be challenging, substrate scope may be limited. |

Integration with Systems Biology Approaches

To fully understand the biological impact of this compound and its next-generation analogues, an integration with systems biology is essential. This approach moves beyond a single-target interaction to a network-level understanding of a compound's effects. If an analogue shows activity against a specific target, such as a kinase in the PI3K/Akt/mTOR pathway, systems biology can elucidate its broader cellular consequences. nih.gov

A systems biology workflow would involve:

High-Throughput Screening: Profiling the compound against a wide range of cellular models.

Omics Data Generation: Using genomics, proteomics, and metabolomics to capture global changes in cellular states upon treatment.

Computational Modeling: Building network models to identify the pathways most significantly perturbed by the compound. This can help predict off-target effects, potential synergistic combinations with other drugs, and mechanisms of acquired resistance.

Table 3: Hypothetical Systems Biology Workflow

| Step | Technique | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Kinome screening, Affinity chromatography | Identify primary protein targets. | List of potential binding partners. |

| 2. Cellular Profiling | Cell viability assays across cancer cell lines | Determine the spectrum of cellular activity. | IC50 values and responsive cell lines. |

| 3. Pathway Analysis | RNA-Seq, Phosphoproteomics | Map the signaling pathways affected by the compound. | Identification of up/down-regulated pathways (e.g., PI3K/Akt/mTOR). nih.gov |

Applications as Chemical Probes for Biological Discovery

A well-characterized analogue of this compound could serve as a valuable chemical probe to investigate biological systems. A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein target in cells and organisms. nih.gov

To be validated as a chemical probe, a compound must meet stringent criteria:

Potency: It should act at low concentrations to minimize the risk of off-target effects.

Selectivity: It must demonstrate high selectivity for its intended target over other related proteins.

Cellular Activity: It must be able to penetrate cells and engage its target in a physiological context. nih.gov

The development of such a tool would enable researchers to explore the biology of its target protein, potentially validating it as a therapeutic target for various diseases. nih.gov

Table 4: Criteria for a Chemical Probe

| Criterion | Description | Validation Method |

|---|---|---|

| Potency | Activity at the biochemical and cellular level (typically <100 nM). | In vitro enzyme assays, cell-based functional assays. |

| Selectivity | Minimal activity against other related targets (e.g., >30-fold selectivity across a kinase panel). | Broad protein panel screening (e.g., KinomeScan). |

| Mechanism of Action | Confirmed engagement with the intended target in cells. | Cellular Thermal Shift Assay (CETSA), target knockdown/knockout experiments. |

| Negative Control | A structurally similar but biologically inactive analogue. | Synthesis and testing of a closely related, inactive compound. |

Compound Names

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-methoxypyridin-3-amine |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide?

- Methodology : Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 6-methoxy-3-aminopyridine under amide bond-forming conditions (e.g., HATU/DIPEA in DMF). Characterization relies on X-ray crystallography to confirm molecular geometry and hydrogen bonding patterns. For example, protonation sites and intermolecular interactions in related mono-hydrobromide salts were resolved using SHELX programs for refinement .

Q. How is the crystallographic structure of this compound determined, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction data are processed using the SHELX suite (e.g., SHELXL for refinement). The WinGX interface facilitates data handling, while ORTEP-3 generates thermal ellipsoid plots. Critical steps include phase determination via direct methods (SIR97) and validation of hydrogen bonding networks .

Q. What spectroscopic techniques are essential for verifying purity and functional groups?

- Methodology : Use HPLC (≥98% purity threshold) and NMR (1H/13C) to confirm structural integrity. For example, methoxy and pyridyl protons exhibit distinct splitting patterns in 1H NMR. Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do protonation sites and hydrogen bonding influence the biological activity of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide derivatives?

- Methodology : Comparative crystallography of mono-hydrobromide salts reveals protonation at either the pyridyl nitrogen or amine group, altering hydrogen bonding. In N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide, N–H···Br⁻ and O–H···Br⁻ interactions stabilize a 3D network, which may enhance solubility or receptor binding .

Q. What computational strategies are effective for predicting the anti-inflammatory activity of this compound?

- Methodology : Perform 3D-QSAR using VLife MDS (Version 3.5) with alignment-based pharmacophore models. Energy minimization (MMFF94 force field) and partial least squares (PLS) regression correlate molecular descriptors (e.g., steric/electronic fields) with IC50 values. Cross-validation (e.g., leave-one-out) ensures model robustness .

Q. How can molecular docking elucidate the interaction between this compound and kinase targets (e.g., MEK)?

- Methodology : Dock the compound into MEK’s ATP-binding pocket (PDB: 3EQF) using AutoDock Vina. Parameterize the ligand with Gaussian-derived charges (B3LYP/6-31G*). Analyze binding poses for hydrogen bonds with catalytic lysine (K97) and hydrophobic contacts with gatekeeper residues. Compare with reference inhibitors (e.g., AS703026) .

Q. What experimental and computational approaches resolve contradictions in solubility and bioactivity data?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.